Cas no 295329-89-4 (3-(4-fluorophenyl)but-2-enoic acid)
3-(4-fluorophenyl)but-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid, 3-(4-fluorophenyl)-, (2E)-
- 3-(4-fluorophenyl)but-2-enoic acid
- 3-(4-fluorophenyl)but-2-enoicacid
- 1201-86-1
- (E)-3-(4-fluorophenyl)but-2-enoic acid
- SCHEMBL2473970
- EN300-142162
- (2E)-3-(4-fluorophenyl)but-2-enoic acid
- (2E)-3-(4-fluorophenyl)but-2-enoicacid
- SCHEMBL3860961
- MFCD09033432
- AKOS009219323
- NS-01560
- 295329-89-4
- InChI=1/C10H9FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6
- 2-Butenoic acid, 3-(4-fluorophenyl)-
- (E)-3-(4-FLUORO-PHENYL)-BUT-2-ENOIC ACID
- Z352747294
- EN300-7562742
- G42914
- (E)-3-(4-Fluoro-phenyl)-but-2-enoicacid
-
- Inchi: 1S/C10H9FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+
- InChI Key: DCEOLKDAOUIFHW-VOTSOKGWSA-N
- SMILES: C(O)(=O)/C=C(/C1=CC=C(F)C=C1)\C
Computed Properties
- Exact Mass: 180.05865769Da
- Monoisotopic Mass: 180.05865769Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3Ų
3-(4-fluorophenyl)but-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-142162-0.05g |
3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 90% | 0.05g |
$76.0 | 2023-07-07 | |
| Enamine | EN300-142162-0.1g |
3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 90% | 0.1g |
$113.0 | 2023-07-07 | |
| Enamine | EN300-142162-0.25g |
3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 90% | 0.25g |
$162.0 | 2023-07-07 | |
| Enamine | EN300-142162-0.5g |
3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 90% | 0.5g |
$310.0 | 2023-07-07 | |
| Enamine | EN300-142162-1.0g |
3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 90% | 1.0g |
$414.0 | 2023-07-07 | |
| Enamine | EN300-142162-2.5g |
3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 90% | 2.5g |
$810.0 | 2023-07-07 | |
| Enamine | EN300-142162-5.0g |
3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 90% | 5.0g |
$1199.0 | 2023-07-07 | |
| Enamine | EN300-142162-10.0g |
3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 90% | 10.0g |
$1778.0 | 2023-07-07 | |
| Enamine | EN300-7562742-0.05g |
(2E)-3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 95.0% | 0.05g |
$86.0 | 2025-02-20 | |
| Enamine | EN300-7562742-0.1g |
(2E)-3-(4-fluorophenyl)but-2-enoic acid |
295329-89-4 | 95.0% | 0.1g |
$129.0 | 2025-02-20 |
3-(4-fluorophenyl)but-2-enoic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-(4-fluorophenyl)but-2-enoic acid
Comprehensive Overview of 3-(4-fluorophenyl)but-2-enoic acid (CAS No. 295329-89-4): Properties, Applications, and Industry Insights
3-(4-fluorophenyl)but-2-enoic acid (CAS No. 295329-89-4) is a fluorinated organic compound with a molecular formula of C10H9FO2. This α,β-unsaturated carboxylic acid derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features, including a conjugated double bond and a 4-fluorophenyl moiety. The presence of fluorine enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery.
In recent years, the demand for fluorinated building blocks like 3-(4-fluorophenyl)but-2-enoic acid has surged, driven by trends in precision medicine and sustainable chemistry. Researchers frequently search for "fluorophenyl derivatives in drug design" or "CAS 295329-89-4 synthesis methods," reflecting its relevance in small-molecule therapeutics. The compound’s Michael acceptor capability allows it to participate in click chemistry reactions, aligning with the growing interest in bioorthogonal chemistry for targeted therapies.
The physicochemical properties of 3-(4-fluorophenyl)but-2-enoic acid include a melting point range of 120–125°C and moderate solubility in polar organic solvents like DMSO and methanol. Its UV-Vis absorption spectrum (λmax ~260 nm) makes it suitable for analytical tracking in reaction monitoring, a feature often queried in "HPLC analysis of fluorophenyl compounds." The compound’s logP value (~2.3) suggests balanced lipophilicity, critical for optimizing ADME profiles in drug candidates.
Applications of 295329-89-4 extend to peptide mimetics and kinase inhibitor development, addressing hot topics like "cancer target modulation" and "anti-inflammatory scaffolds." Patent literature highlights its use in JAK/STAT pathway inhibitors, resonating with searches for "immune-oncology intermediates." Environmental considerations are also prominent; the compound’s low ecotoxicity aligns with "green chemistry metrics" queries, a priority for regulatory-compliant manufacturing.
Innovative synthetic routes to 3-(4-fluorophenyl)but-2-enoic acid often involve Knoevenagel condensation or Wittig olefination, techniques frequently explored in "flow chemistry optimization" discussions. Scalability challenges, such as stereoselective control during double-bond formation, are addressed in recent publications, catering to industrial chemists searching for "cost-effective fluorination strategies."
From a commercial perspective, CAS 295329-89-4 is supplied by specialty chemical vendors under GMP-grade conditions, reflecting its role in preclinical development. Analytical certifications (e.g., ≥98% purity by NMR and HPLC) are critical for buyers, as evidenced by search terms like "fluorinated acid QC standards." Storage recommendations (2–8°C under inert atmosphere) ensure stability, a concern for users investigating "long-term compound degradation."
Emerging studies explore 3-(4-fluorophenyl)but-2-enoic acid in proteolysis-targeting chimeras (PROTACs), linking to the trending "degrader technology" niche. Its modular structure enables conjugation with E3 ligase ligands, answering queries about "bifunctional linker chemistry." Such applications underscore its versatility beyond traditional medicinal chemistry.
In summary, 3-(4-fluorophenyl)but-2-enoic acid (CAS No. 295329-89-4) exemplifies the intersection of fluorine chemistry and therapeutic innovation. Its multifaceted utility—from drug discovery to material science—positions it as a compound of enduring interest, reflected in both academic literature and industrial demand.
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